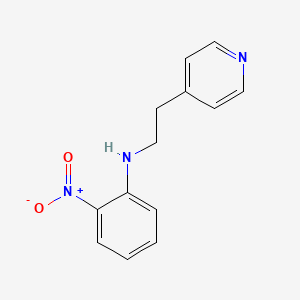
N-(2-nitrophenyl)-4-Pyridineethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrophenyl)-4-Pyridineethanamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a nitrophenyl group attached to a pyridine ring via an ethanamine linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-4-Pyridineethanamine typically involves the reaction of 2-nitroaniline with 4-pyridinecarboxaldehyde under specific conditions. One common method involves the use of a reducing agent such as sodium dithionite to facilitate the reduction of the nitro group to an amine group . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the compound. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-nitrophenyl)-4-Pyridineethanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium dithionite.
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Solvents: Ethanol, dichloromethane, acetonitrile.
Major Products Formed
Amines: Reduction of the nitro group yields the corresponding amine.
Substituted Derivatives: Electrophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which N-(2-nitrophenyl)-4-Pyridineethanamine exerts its effects is primarily through its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can disrupt critical biological processes, such as bacterial communication and biofilm formation, leading to potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-nitrophenyl)pyrrole-2-carboxaldehyde: Shares the nitrophenyl group but differs in the heterocyclic ring structure.
2-Substituted benzimidazole derivatives: Contain a similar aromatic amine structure but with different functional groups and applications.
Uniqueness
N-(2-nitrophenyl)-4-Pyridineethanamine is unique due to its combination of a nitrophenyl group and a pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of novel therapeutic agents and materials.
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-nitro-N-(2-pyridin-4-ylethyl)aniline |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-4-2-1-3-12(13)15-10-7-11-5-8-14-9-6-11/h1-6,8-9,15H,7,10H2 |
Clave InChI |
KMEQYCXCJXUOHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCCC2=CC=NC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



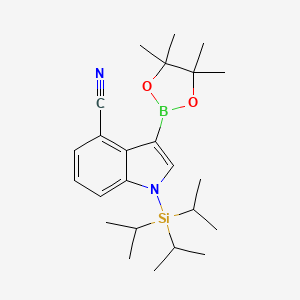
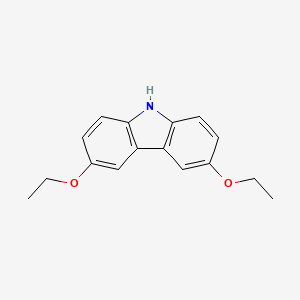

![6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine](/img/structure/B13933388.png)
![2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B13933403.png)
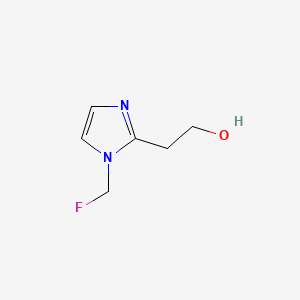


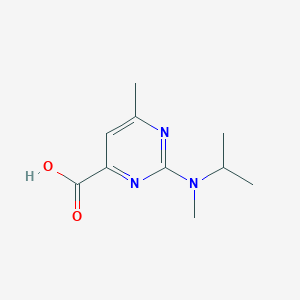
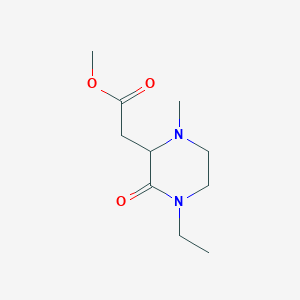
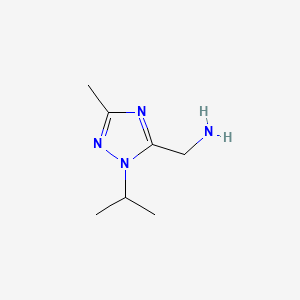

![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)
